Acetic acid, chlorofluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chlorofluoro-, methyl ester, also known as methyl chloroacetate, is an organic compound with the molecular formula C3H5ClO2. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications. This compound is an ester derived from acetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chlorofluoro-, methyl ester typically involves the esterification of chloroacetic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds under reflux conditions. The general reaction is as follows:
ClCH2COOH+CH3OH→ClCH2COOCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves the use of acetic anhydride and methanol in the presence of a catalyst. This method allows for higher yields and greater efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chlorofluoro-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into chloroacetic acid and methanol.
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Reduction: Reducing agents like LiAlH4, solvents like ether.
Major Products Formed
Hydrolysis: Chloroacetic acid and methanol.
Nucleophilic Substitution: Various substituted esters.
Reduction: Corresponding alcohols.
Scientific Research Applications
Acetic acid, chlorofluoro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, chlorofluoro-, methyl ester involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release chloroacetic acid and methanol, which can then participate in various metabolic pathways. The chlorine atom in the compound can also engage in nucleophilic substitution reactions, leading to the formation of new derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester of acetic acid and methanol, used as a solvent and in the production of various chemicals.
Ethyl acetate: Another ester of acetic acid, used as a solvent in paints, coatings, and adhesives.
Methyl chloroformate: Similar in structure but contains a carbonyl group, used in organic synthesis.
Uniqueness
Acetic acid, chlorofluoro-, methyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c1-7-3(6)2(4)5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUPQGHNSRKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507551 |
Source
|
Record name | Methyl chloro(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-52-3 |
Source
|
Record name | Methyl chloro(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.